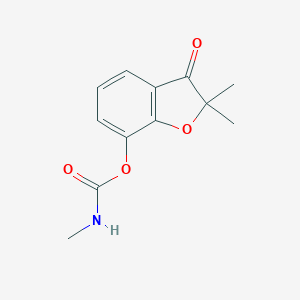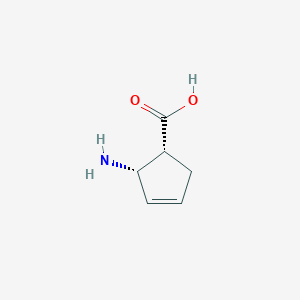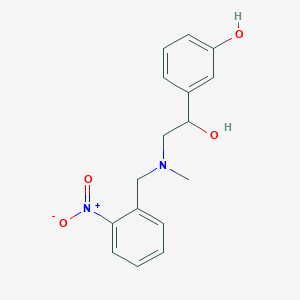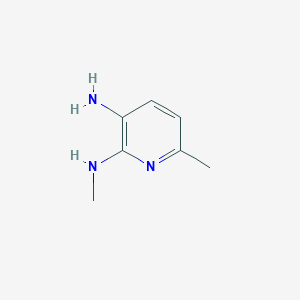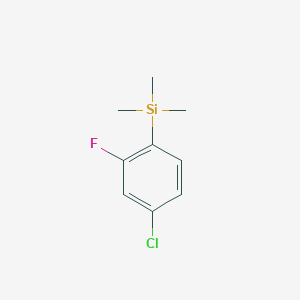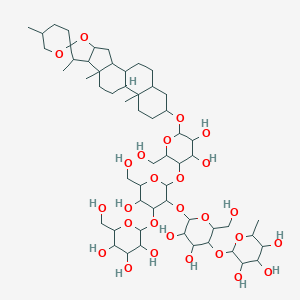
Dongnoside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dongnoside B is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a triterpenoid saponin that is extracted from the roots of the plant Dong Quai (Angelica sinensis). This compound has been extensively studied for its various pharmacological activities and has shown promising results in treating various diseases.
科学的研究の応用
Nanobodies and Protein Function
Researchers Küey, Larocque, Clarke, and Royle (2019) developed functionalized nanobodies, termed 'dongles,' to extend the functionality of GFP tags in proteins. These dongles enabled knocksideways experiments in GFP knock-in cell lines, allowing for rapid switching between active and inactive states of proteins. However, they found that dongle binding alone could unintentionally inhibit protein function, as observed with dynamin-2-GFP and TPD54 in human cells (Küey et al., 2019).
Ceramide and Cerebrosides in Marine Organisms
Cheng, Wen, Chiou, and colleagues (2009) studied the octocoral Sarcophyton ehrenbergi, which led to the discovery of a known ceramide and new cerebrosides, including sarcoehrenosides A and B. These compounds showed antimicrobial and anti-inflammatory activities. This research highlights the potential of marine organisms in yielding novel compounds for scientific applications (Cheng et al., 2009).
Bioactive Glasses in Soft Tissue Regeneration
Miguez-Pacheco, Hench, and Boccaccini (2015) explored the use of bioactive glasses (BGs) beyond bone and teeth, focusing on soft tissue regeneration. They found that BGs, due to their biochemical reactions and ion release, can be applied in various soft tissue repair contexts, such as vascularization, wound healing, and nerve regeneration (Miguez-Pacheco et al., 2015).
Herbal Estrogenic Activity
Amato, Christophe, and Mellon (2002) investigated the estrogenic activity of herbs commonly used for menopausal symptoms, including dong quai. They found that dong quai significantly induced the growth of MCF-7 cells, a human breast cancer cell line, highlighting the potential risks and benefits of such herbs in hormonal therapies (Amato et al., 2002).
特性
CAS番号 |
149664-93-7 |
|---|---|
製品名 |
Dongnoside B |
分子式 |
C57H94O27 |
分子量 |
1211.3 g/mol |
IUPAC名 |
2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-21-8-13-57(73-20-21)22(2)34-29(84-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)75-51-44(71)40(67)47(33(19-61)78-51)81-54-49(48(37(64)31(17-59)77-54)82-52-43(70)39(66)36(63)30(16-58)76-52)83-53-45(72)41(68)46(32(18-60)79-53)80-50-42(69)38(65)35(62)23(3)74-50/h21-54,58-72H,6-20H2,1-5H3 |
InChIキー |
OFWRPYLODPDMMJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
同義語 |
dongnoside B tigogenin 3-O-alpha- L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
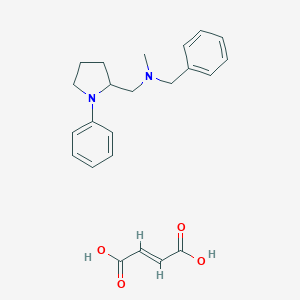

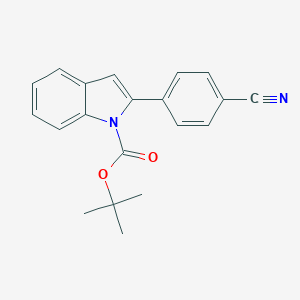
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
